molecular formula C21H21N3O6S B2925753 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide CAS No. 1207016-20-3

2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide

Cat. No. B2925753
CAS RN: 1207016-20-3
M. Wt: 443.47
InChI Key: GTZMWTKPGJCWSA-UHFFFAOYSA-N
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Description

2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide, also known as MFB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MFB-1 is a benzamide derivative that has been synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Drug Discovery and Development

This compound, with its complex structure, is likely to be involved in the early stages of drug discovery. Its unique molecular framework could be utilized to explore new pharmacophores. The morpholine ring, in particular, is a feature commonly found in drug molecules due to its favorable interactions with biological targets .

Biological Activity Profiling

The presence of both a furan ring and a pyridine moiety suggests that this compound could be used to study various biological activities. These structures are often seen in molecules with diverse biological functions, including anti-inflammatory, antiviral, and anticancer properties .

Enzyme Inhibition Studies

Compounds like this one can serve as enzyme inhibitors, potentially leading to the development of new treatments for diseases where enzyme regulation is disrupted. The sulfonyl group, in particular, is known to play a significant role in such interactions .

Pharmacokinetic and ADME Analysis

The compound’s molecular structure indicates potential applications in the study of absorption, distribution, metabolism, and excretion (ADME) of drugs. Understanding how it behaves in biological systems could inform the design of more efficient drugs .

Chemical Biology and Probe Development

Researchers could use this compound as a chemical probe to dissect complex biological processes. Its ability to bind to specific proteins or DNA sequences could help in identifying new biological pathways or targets .

Material Science

While not traditionally associated with material science, the structural motifs present in the compound could inspire the design of novel organic materials with specific electronic or photonic properties .

Analytical Chemistry Applications

The compound’s unique structure makes it a candidate for developing new analytical methods, such as chromatography standards or as a reference compound in mass spectrometry .

Computational Chemistry and Modeling

Finally, the compound’s intricate structure makes it an excellent candidate for computational studies. It could be used to model interactions with biological targets or to simulate its behavior in various environments, aiding in the prediction of its properties and reactivity .

properties

IUPAC Name

2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-21(23-16-4-3-9-22-14-16)18-5-1-2-6-19(18)29-15-17-7-8-20(30-17)31(26,27)24-10-12-28-13-11-24/h1-9,14H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZMWTKPGJCWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC=C3C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)-N-(pyridin-3-yl)benzamide

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